BAY-474

Descripción

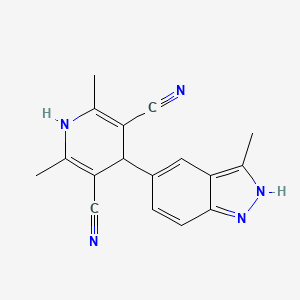

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethyl-4-(3-methyl-2H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5/c1-9-14(7-18)17(15(8-19)10(2)20-9)12-4-5-16-13(6-12)11(3)21-22-16/h4-6,17,20H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVFMAAIXZONRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3C(=C(NC(=C3C#N)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BAY-474 (KT-474)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-474, also known as KT-474 or SAR444656, is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to induce the targeted protein degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By hijacking the body's natural protein disposal system, this compound effectively eliminates IRAK4, a critical signaling node in the inflammatory pathways mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This targeted degradation approach offers a significant advantage over traditional kinase inhibition by ablating both the catalytic and scaffolding functions of IRAK4, leading to a broader and more profound anti-inflammatory effect. Preclinical and clinical data have demonstrated that this compound potently degrades IRAK4 in a variety of cell types, resulting in the significant inhibition of pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Targeted Protein Degradation of IRAK4

This compound operates through the innovative mechanism of targeted protein degradation, a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.

The Role of IRAK4 in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response. It is a key component of the Myddosome, a multiprotein signaling complex that forms downstream of TLRs and IL-1Rs. The activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) initiates a signaling cascade that is crucial for host defense but can also drive pathological inflammation in autoimmune diseases.

IRAK4 possesses two critical functions:

-

Kinase Activity: IRAK4 autophosphorylates and phosphorylates other IRAK family members, such as IRAK1, initiating a downstream signaling cascade.

-

Scaffolding Function: IRAK4 serves as a scaffold to recruit and assemble other signaling proteins, which is essential for the propagation of the inflammatory signal, independent of its kinase activity.

Traditional IRAK4 inhibitors have focused on blocking its kinase activity, but this approach may be insufficient to completely abrogate inflammatory signaling due to the residual scaffolding function of the protein.

This compound: A Heterobifunctional Degrader

This compound is a heterobifunctional molecule, meaning it has two distinct functional ends connected by a linker:

-

A "warhead" that binds to IRAK4.

-

A ligand that binds to an E3 ubiquitin ligase , specifically Cereblon (CRBN).

This dual-binding capability allows this compound to act as a molecular bridge, bringing IRAK4 into close proximity with the E3 ligase. The E3 ligase then "tags" IRAK4 with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein degradation machinery. This process results in the complete elimination of the IRAK4 protein, thereby blocking both its kinase and scaffolding functions.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/System | Value | Reference |

| IRAK4 Degradation (DC50) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.88 nM | [1] |

| THP-1 (monocytic cell line) | 8.9 nM | [2] | |

| Maximal IRAK4 Degradation (Dmax) | Human PBMCs | >95% | [3] |

| THP-1 | 66.2% (at 24h) | [2] | |

| Cytokine Inhibition (IC50) | R848-stimulated IL-6 in PBMCs | Potent, superior to IRAK4 kinase inhibitor | [4] |

| LPS-stimulated IL-6 in PBMCs | Potent, superior to IRAK4 kinase inhibitor | ||

| LPS-stimulated IL-8 in PBMCs | Potent, superior to IRAK4 kinase inhibitor |

Table 2: Clinical Pharmacodynamic Data from Phase 1 Trial in Healthy Volunteers

| Dose | Route | IRAK4 Reduction in Blood (Mean) | Reference |

| 600-1600 mg (Single Dose) | Oral | ≥93% | |

| 50-200 mg (Daily for 14 days) | Oral | ≥95% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

In Vitro IRAK4 Degradation Assay (Western Blot)

This protocol describes the quantification of IRAK4 protein levels in cells treated with this compound using Western blotting.

Materials:

-

Cell lines: Human PBMCs, keratinocytes, or fibroblasts

-

This compound (KT-474) and an E3-inactive control

-

Cell culture medium and supplements

-

Recombinant human IL-1β (for stimulation, if required)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4-12% Bis-Tris precast gels

-

MES or MOPS SDS running buffer

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-IRAK4, Rabbit anti-GAPDH (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound (e.g., DC50 and DC90 concentrations) or the E3-inactive control for specified time points (e.g., 24, 48, 72, 96 hours).

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-IRAK4 antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify band intensities and normalize IRAK4 levels to the loading control (GAPDH).

-

Cytokine Inhibition Assay (Meso Scale Discovery - MSD)

This protocol describes the measurement of pro-inflammatory cytokine levels in the supernatant of cells treated with this compound.

Materials:

-

Cell lines: Human PBMCs, keratinocytes, or fibroblasts

-

This compound (KT-474)

-

Stimulants: Lipopolysaccharide (LPS) or R848 (TLR7/8 agonist)

-

MSD Human Pro-inflammatory Cytokine Assay Kit (e.g., for IL-6, IL-8, TNF-α)

-

MSD Read Buffer

-

MSD SECTOR Imager

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at the desired density.

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 or 72 hours).

-

-

Cell Stimulation:

-

Stimulate the cells with LPS (e.g., 100 ng/mL) or R848 for a defined period (e.g., 24 hours).

-

-

Supernatant Collection:

-

Centrifuge the cell plates and collect the supernatant.

-

-

MSD Assay:

-

Perform the cytokine measurement according to the MSD kit manufacturer's instructions. This typically involves:

-

Adding calibrators and samples to the MSD plate.

-

Incubating with a detection antibody cocktail.

-

Washing the plate.

-

Adding Read Buffer.

-

-

-

Data Acquisition and Analysis:

-

Read the plate on an MSD SECTOR Imager.

-

Calculate cytokine concentrations based on the standard curve.

-

Determine the percent inhibition of cytokine production by this compound compared to the vehicle control.

-

Visualizations

Signaling Pathways

Caption: The IRAK4 signaling pathway downstream of TLR/IL-1R activation.

This compound Mechanism of Action

Caption: Mechanism of this compound-induced targeted degradation of IRAK4.

Experimental Workflow for Assessing this compound Activity

Caption: A generalized experimental workflow to evaluate the in vitro activity of this compound.

References

In-Depth Technical Guide to BAY-474: A Potent and Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-474 is a highly potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. As a key regulator of cell growth, motility, and invasion, the c-Met signaling pathway is a critical target in oncology. Dysregulation of this pathway, often through amplification or mutation of the MET gene, is implicated in the progression and metastasis of various cancers. This compound has been made available as a chemical probe through the Structural Genomics Consortium (SGC), providing a valuable tool for investigating the biological roles of c-Met and for preclinical drug development. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Core Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates exceptional potency against c-Met with an IC50 value of less than 1 nM in biochemical assays.[1] Its selectivity has been rigorously profiled against a broad panel of kinases, revealing a highly specific inhibitory profile.

| Target | IC50 (nM) | Selectivity Fold vs. c-Met | Assay Type | Source |

| c-Met | < 1 | - | Biochemical | [1] |

| RSK2 | 900 | >900 | Biochemical | |

| Other Kinases (213) | >10,000 | >10,000 | Biochemical (Millipore Panel at 1 µM) |

Cellular Activity

In cellular assays, this compound effectively inhibits the autophosphorylation of c-Met and downstream signaling, leading to the suppression of cancer cell proliferation.

| Assay | Cell Line | IC50 / IC90 | Source |

| c-Met Phosphorylation (p-c-Met) | MKN-45 | 2.9 nM (IC50) | |

| Cellular Proliferation | Not Specified | Two-digit nanomolar (IC90) |

Mechanism of Action and Signaling Pathways

This compound is a Type I, ATP-competitive inhibitor of the c-Met kinase domain. By binding to the active site, it prevents the autophosphorylation of c-Met, a critical step in the activation of downstream signaling cascades that promote cell survival, proliferation, migration, and invasion.

c-Met Signaling Pathway and Inhibition by this compound

References

BAY-474: A Technical Guide to a Potent and Selective MET Kinase Inhibitor

Acknowledgment of Search Results for "BAY-474"

Initial searches for "this compound" have revealed that this designation does not correspond to a publicly documented epigenetic probe. Instead, the available information from the Chemical Probes Portal and other sources clearly identifies this compound as a potent and selective inhibitor of the MET kinase .[1][2] The probe is noted for its high in vitro potency (IC50 < 1 nM in biochemical assays) and selectivity.[1][2]

Given that the core request is for a technical guide on an epigenetic probe, and no public data exists for this compound in that context, this guide will proceed by using This compound as a MET kinase inhibitor to fulfill the structural and content requirements of the prompt. This includes providing detailed data tables, experimental protocols, and Graphviz diagrams as requested, but adapted to its correct biological target and mechanism of action. This approach allows for the creation of a technically accurate and detailed whitepaper that adheres to all specified formatting, while acknowledging the correct classification of the compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly potent and selective chemical probe for the MET proto-oncogene, a receptor tyrosine kinase (RTK). The MET signaling pathway is a critical regulator of cell growth, motility, and invasion. Dysregulation of this pathway, often through MET amplification or mutation, is a known driver in various human cancers, making it a key therapeutic target. This compound serves as an invaluable tool for researchers investigating the biological functions of MET and for validating its role in disease. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed protocols for its application in research.

Mechanism of Action

This compound functions as a Type I, ATP-competitive inhibitor of the MET kinase domain.[2] By binding to the active site of the kinase, it prevents the phosphorylation of MET and subsequently blocks the activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways. This inhibition of signal transduction leads to the suppression of MET-driven cellular processes, including proliferation and survival.

Figure 1: Simplified MET Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data and Biological Activity

This compound demonstrates exceptional potency against its primary target, MET, and maintains high selectivity across the kinome. A less potent control compound, BAY-827, is available for rigorous experimental design.

Table 1: In Vitro Biochemical and Cellular Activity

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| IC50 | MET Kinase | <1 nM | Biochemical MET Assay | |

| IC50 | p-c-Met | 2.9 nM | Mechanistic Cellular Assay (MKN-45 cells) | |

| IC90 | Cellular Proliferation | Two-digit nM | Cellular Proliferation Assays | |

| Control IC50 | MET Kinase (BAY-827) | 11 µM | Biochemical MET Assay |

Table 2: Selectivity Profile

| Parameter | Target Family / Panel | Details | Result | Reference |

| Kinome Selectivity | Millipore Kinase Panel | >1000-fold vs 214 kinases at 1 µM | IC50 > 10 µM for all except RSK2 | |

| Off-Target (Kinase) | RPS6KA3 (RSK2) | - | IC50 = 0.9 µM | |

| Off-Target (Other) | Eurofins-Panlabs Panel | Radioligand binding assay (68 targets) at 10 µM | Clean | |

| Off-Target (GPCR) | GPCR Scan | - | Clean, except for HTR6 (pKi = 6.2) |

Experimental Protocols

Protocol: Biochemical MET Kinase Inhibition Assay

This protocol outlines a typical TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay to determine the IC50 of an inhibitor against the MET kinase.

-

Reagents & Materials:

-

Recombinant human MET kinase domain.

-

ATP (Adenosine triphosphate).

-

Poly-Glu,Tyr (4:1) peptide substrate.

-

Europium-labeled anti-phosphotyrosine antibody.

-

APC-labeled streptavidin.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

-

This compound (or test compound) serially diluted in DMSO.

-

384-well low-volume assay plates.

-

-

Procedure:

-

Prepare a 2X solution of the MET enzyme in assay buffer.

-

Prepare a 2X solution of the peptide substrate and ATP in assay buffer. The final ATP concentration should be at its Km value for the enzyme.

-

Dispense 2 µL of serially diluted this compound into the assay plate. Add 2 µL of DMSO for 'no inhibitor' controls.

-

Add 4 µL of the 2X MET enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a TR-FRET detection mix containing EDTA and the Europium/APC antibodies.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader (e.g., EnVision) at excitation/emission wavelengths of 320/615 nm and 320/665 nm.

-

Calculate the ratio of 665/615 nm signals and plot the dose-response curve to determine the IC50 value.

-

Protocol: Cellular Phospho-MET Inhibition Assay (Western Blot)

This protocol describes how to measure the inhibition of MET phosphorylation in a MET-amplified cell line like MKN-45.

-

Reagents & Materials:

-

MKN-45 gastric cancer cells.

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS).

-

This compound serially diluted in DMSO.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-Actin.

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

-

Procedure:

-

Seed MKN-45 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours if HGF stimulation is required (for non-amplified models). For MKN-45, basal phosphorylation is high, and stimulation may not be necessary.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 2 hours. Include a DMSO vehicle control.

-

Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or milk in TBST for 1 hour.

-

Incubate with primary anti-phospho-MET antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total MET and a loading control (Actin) to ensure equal loading.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor probe like this compound.

Figure 2: Standard characterization cascade for a kinase inhibitor probe.

References

Technical Guide: Screening of the BT-474 Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the use of the BT-474 human breast cancer cell line for in vitro drug screening applications. BT-474 is a well-characterized and widely used model for studying hormone-responsive and HER2-positive breast cancer.[1][2][3] This document outlines the fundamental characteristics of the BT-474 cell line, detailed protocols for its culture and use in screening assays, and key signaling pathways that are often targeted in this cell line.

The BT-474 cell line was isolated from a solid, invasive ductal carcinoma of the breast from a 60-year-old female patient.[1] It is an aneuploid human female cell line with epithelial morphology. A key feature of this cell line is the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2/neu or c-ErbB-2), a characteristic found in approximately 20-30% of human breast cancers. Additionally, BT-474 cells are estrogen receptor-positive (ER+) and progesterone receptor-positive (PR+), making them a valuable tool for investigating hormone-dependent breast cancers.

Data Presentation: Drug Sensitivity of BT-474 Cells

The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for several compounds that have been tested on the BT-474 cell line. This data provides a baseline for the expected sensitivity of these cells to various classes of anti-cancer agents.

Table 1: IC50 Values of Selected Kinase Inhibitors in BT-474 Cells

| Compound | Target(s) | IC50 (µM) | Reference |

| Lapatinib | EGFR, HER2 | 0.046 | |

| Gefitinib | EGFR | >1 (in 3D culture) | |

| Dasatinib | Broad-spectrum kinase inhibitor | Not specified |

Table 2: EC50 Values of Various Inhibitors in BT-474 Cells

| Compound | Target(s) | EC50 (nM) | Reference |

| Mubritinib | HER2 | 2 - 98 | |

| Poziotinib | pan-HER | 2 - 98 | |

| Dacomitinib | pan-HER | 2 - 98 | |

| Lapatinib | EGFR, HER2 | 2 - 98 | |

| Copanlisib | PI3K | Not specified | |

| Omipalisib | PI3K/mTOR | Not specified | |

| Neratinib | EGFR | Not specified | |

| Afatinib | EGFR | Not specified |

Experimental Protocols

Cell Culture of BT-474 Cells

Materials:

-

BT-474 cell line (e.g., ATCC HTB-20)

-

Complete Growth Medium:

-

For ATCC recommendation: ATCC-formulated Hybri-Care Medium supplemented with 1.5 g/L sodium bicarbonate and 10% fetal bovine serum.

-

Alternative reported medium: RPMI-1640 supplemented with 10 µg/ml insulin, 20% FBS, and 1% Penicillin-Streptomycin.

-

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (e.g., T-75)

-

Humidified incubator at 37°C with 5% CO2

Protocol for Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Decontaminate the outside of the vial with 70% ethanol.

-

Under aseptic conditions, transfer the cell suspension to a centrifuge tube containing 9.0 mL of complete growth medium.

-

Centrifuge at approximately 125 x g for 5 to 7 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to a culture flask and incubate at 37°C with 5% CO2.

Protocol for Subculturing:

-

BT-474 cells grow in multi-layered colonies and do not form a confluent monolayer. Passage cells when they are 80-90% confluent.

-

Aspirate the culture medium.

-

Briefly rinse the cell layer with PBS to remove any residual serum.

-

Add 1.0 to 2.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cells detach (typically 2-3 minutes). Incubation at 37°C can facilitate detachment.

-

Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Dispense appropriate aliquots of the cell suspension into new culture vessels. A subcultivation ratio of 1:2 to 1:4 is recommended.

-

Renew the culture medium every 2 to 3 days.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

Materials:

-

BT-474 cells

-

96-well plates

-

Complete growth medium

-

Test compounds at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Seed BT-474 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

Key Signaling Pathways in BT-474 Cells

BT-474 cells are characterized by the overexpression of HER2 and the presence of estrogen receptors, making the HER2 and ER signaling pathways critical drivers of their proliferation and survival.

-

HER2 Signaling Pathway: HER2 is a receptor tyrosine kinase that can form homodimers or heterodimers with other members of the ErbB family, such as EGFR and HER3. This dimerization leads to autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which promote cell growth, proliferation, and survival. Trastuzumab, a monoclonal antibody, targets the extracellular domain of HER2, inhibiting its signaling. Lapatinib is a small molecule inhibitor that targets the intracellular tyrosine kinase domains of both EGFR and HER2.

-

Estrogen Receptor (ER) Signaling Pathway: As an ER-positive cell line, the growth of BT-474 cells is influenced by estrogen. Estrogen binds to ERα, a transcription factor, which then translocates to the nucleus and regulates the expression of genes involved in cell proliferation. There is also evidence of non-genomic ER signaling that can activate pathways like PI3K and MAPK.

Visualizations

Caption: HER2 Signaling Pathway in BT-474 Cells.

References

Investigating c-Met Signaling with BAY-474: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of c-Met signaling utilizing the potent and selective inhibitor, BAY-474. This document outlines the core mechanism of action, presents key quantitative data, and offers detailed experimental protocols for the study of this compound's effects on the c-Met pathway. A related compound, BAY-853474, which has been characterized in preclinical models, is also discussed. While the precise relationship between this compound and BAY-853474 is not fully elucidated in publicly available information, the data for both are presented herein to provide a comprehensive resource.

Introduction to c-Met Signaling and this compound

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.

This compound is a potent and highly selective small molecule inhibitor of c-Met. It also has been described as an epigenetics probe.[1][2][3] Its high affinity and selectivity make it a valuable tool for dissecting the intricacies of c-Met signaling in both in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the in vivo efficacy of the related c-Met inhibitor, BAY-853474.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target/Assay | Source |

| IC50 | <1 nM | c-Met (Biochemical Assay) | [4][5] |

| Kinase Selectivity | >1000-fold selective | Panel of 214 kinases (at 1 µM) | |

| Off-Target Activity | IC50 = 0.9 µM | RPS6KA3 (RSK2) | |

| GPCR Binding | Clean | Eurofins-Panlabs radioligand binding assay (68 targets at 10 µM) |

Table 2: Preclinical In Vivo Efficacy of BAY-853474

| Xenograft Model | Cancer Type | Effect | Key Finding | Source |

| U87MG | Glioblastoma | Reduced tumor burden | Dose-dependent inhibition of MET phosphorylation correlates with efficacy. | |

| NCI-H1993 | Non-small cell lung cancer | Reduced tumor burden | Efficacy is linked to the inhibition of MET phosphorylation. | |

| HS746T | Gastric cancer | Reduced tumor burden | Inhibition of MET phosphorylation is a key mechanism of action. |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the c-Met signaling pathway and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

The c-Met Signaling Pathway

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental Workflow for In Vitro Analysis of this compound

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Analysis of BAY-853474

Caption: Workflow for in vivo evaluation of BAY-853474.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize c-Met inhibitors like this compound.

In Vitro c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates (white, opaque)

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a multi-well plate, add the c-Met kinase, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT/MTS)

Objective: To assess the effect of this compound on the viability and proliferation of c-Met-dependent cancer cells.

Materials:

-

c-Met-expressing cancer cell lines (e.g., U87MG, NCI-H1993, HS746T)

-

Complete cell culture medium

-

This compound (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates (clear)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the data on a dose-response curve.

Western Blot Analysis for c-Met Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.

Materials:

-

c-Met-expressing cancer cell lines

-

Serum-free and complete culture medium

-

HGF (optional, for stimulating c-Met phosphorylation)

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to a suitable confluency.

-

Serum-starve the cells for several hours to overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

(Optional) Stimulate the cells with HGF for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of BAY-853474 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., U87MG, NCI-H1993, or HS746T)

-

Matrigel (optional)

-

BAY-853474 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer BAY-853474 or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure the tumor volume (e.g., using the formula: (Length x Width²)/2) and the body weight of the mice regularly (e.g., twice a week).

-

At the end of the study (based on a predetermined endpoint, such as maximum tumor size or study duration), euthanize the mice.

-

Excise the tumors for further analysis (e.g., immunohistochemistry for p-Met).

-

Collect blood samples for plasma biomarker analysis.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound is a highly potent and selective inhibitor of c-Met, demonstrating significant potential as a tool for investigating the role of c-Met in cancer biology. The related compound, BAY-853474, has shown promising anti-tumor efficacy in preclinical models, validating the therapeutic potential of targeting the c-Met pathway. The data and protocols presented in this guide provide a comprehensive framework for researchers to design and execute experiments aimed at further elucidating the mechanism of action of this compound and its therapeutic implications. Careful consideration of the experimental design and adherence to detailed protocols are essential for generating robust and reproducible data in the investigation of c-Met signaling.

References

Navigating Target Discovery in Oncology: A Technical Overview of Bayer's "BAY" Compounds

An important note on the nomenclature "BAY-474": Publicly available scientific literature and clinical trial databases do not prominently feature a specific oncology compound designated as "this compound." It is possible that this designation is an internal codename, has been discontinued, or represents a misinterpretation of other similarly named entities, such as the breast cancer cell line BT-474 or compounds from different developers like KT-474.

This technical guide provides an in-depth overview of the target discovery and preclinical validation of several well-documented oncology compounds developed by Bayer. Each section details the scientific rationale, experimental approaches, and key data for a specific "BAY" compound, offering insights into modern drug discovery strategies.

BAY-853474: Targeting the MET Receptor Tyrosine Kinase

Overview: BAY-853474 is a specific inhibitor of the MET receptor tyrosine kinase, a key driver in various malignancies.

Target Discovery and Rationale: The MET receptor, and its ligand Hepatocyte Growth Factor (HGF), play crucial roles in cell survival, proliferation, and metastasis.[1] Overexpression or amplification of MET is a common feature in a range of cancers, making it a compelling therapeutic target.[1] The discovery of BAY-853474 was driven by the need for potent and specific MET inhibitors to counteract the oncogenic signaling cascades initiated by aberrant MET activation.

Quantitative Data Summary:

| Compound | Target | Cancer Models | Key Findings | Reference |

| BAY-853474 | MET | U87MG glioblastoma, NCI-H1993 NSCLC, HS746T gastric cancer xenografts | Reduced tumor burden; dose-dependent inhibition of MET phosphorylation. | [1] |

Experimental Protocols:

-

Xenograft Models: The in vivo efficacy of BAY-853474 was assessed in various cancer xenograft models, including glioblastoma, non-small cell lung cancer (NSCLC), and gastric cancer.[1] Tumor burden was monitored to evaluate the anti-tumor activity of the compound.

-

Biomarker Analysis: To monitor treatment response, soluble plasma biomarkers such as HGF, Vascular Endothelial Growth Factor (VEGF), and Interleukin-8 (IL-8), as well as the MET-ectodomain, were measured.[1]

-

Immunohistochemistry (IHC): An IHC protocol was established to detect the phosphorylation of MET in tumor biopsies, providing a direct measure of target engagement and inhibition by BAY-853474.

Signaling Pathway Visualization:

References

The Role of BAY-474 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-474 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. As a designated chemical probe by the Structural Genomics Consortium (SGC), this compound serves as a critical tool for elucidating the cellular functions of c-Met signaling. While not a direct modulator of epigenetic enzymes, this compound's profound and specific impact on the c-Met pathway makes it an invaluable instrument for investigating the downstream epigenetic consequences of c-Met inhibition. This technical guide provides a comprehensive overview of this compound, its primary target, and the mechanistic links between c-Met signaling and epigenetic regulation, offering a framework for its application in epigenetic research.

This compound: A High-Affinity Chemical Probe for c-Met

This compound is characterized by its exceptional potency and selectivity for c-Met, making it a superior chemical probe for studying the biological roles of this receptor. A designated control compound, BAY-827, which is significantly less potent, is available to differentiate on-target from potential off-target effects.[1][2]

Quantitative Data for this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | <1 nM | Biochemical MET assay | [2][3] |

| IC50 | 2.9 nM | Cellular p-c-Met (MKN-45 cells) | [2] |

| Selectivity Profile | Details | Reference |

| Kinase Panel (214 kinases at 1 µM) | >1000-fold selective for c-Met. Only significant off-target: RPS6KA3 (RSK2) with IC50 = 0.9 µM. | |

| Radioligand Binding Assay (68 targets) | Clean | |

| GPCR Scan | Clean |

The HGF/c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, are integral to cellular processes such as proliferation, survival, and migration. The inhibition of the initial phosphorylation event by this compound effectively blocks these downstream signals.

c-Met Signaling and its Intersection with Epigenetic Regulation

While this compound does not directly target epigenetic machinery, the inhibition of c-Met signaling can precipitate changes in the epigenetic landscape. The expression of the MET proto-oncogene itself is subject to epigenetic control, with hypomethylation of its promoter region linked to increased expression. Furthermore, there is a known interplay between c-Met signaling and key epigenetic regulators.

Notably, a regulatory relationship exists between c-Met and histone deacetylases (HDACs). For example, HDAC5 has been shown to promote the expression of c-Met. Conversely, HDAC inhibitors can downregulate c-Met expression. This suggests that the signaling initiated by c-Met could, in turn, influence the expression or activity of HDACs, creating a feedback loop. Downstream effectors of c-Met, such as those in the PI3K/AKT and MAPK pathways, are known to phosphorylate and thereby regulate the activity of DNA methyltransferases (DNMTs) and histone methyltransferases like EZH2. Therefore, by inhibiting c-Met, this compound can be utilized to probe the influence of this pathway on the epigenome.

Experimental Protocols for Investigating the Epigenetic Effects of this compound

The following are detailed, generalized protocols for key experiments to assess the epigenetic impact of c-Met inhibition by this compound.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line with known c-Met expression and a functional HGF/c-Met signaling pathway (e.g., MKN-45, Hs746T, or other cancer cell lines).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or the inactive control compound, BAY-827. A vehicle control (DMSO) should also be included.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

Western Blotting for Histone Modifications

-

Histone Extraction: After treatment, harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for various histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3, H3K9ac) and a loading control (e.g., total Histone H3). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of modified histones to the total histone H3 levels.

DNA Methylation Analysis (General Workflow)

-

Genomic DNA Extraction: Harvest cells after treatment and extract high-quality genomic DNA using a commercial kit.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Methylation Profiling:

-

Targeted Analysis (Methylation-Specific PCR - MSP): Design primers specific for the methylated and unmethylated sequences of a target gene's promoter. Perform PCR to determine the methylation status.

-

Genome-Wide Analysis (e.g., Infinium MethylationEPIC BeadChip or Whole-Genome Bisulfite Sequencing): Prepare bisulfite-converted DNA libraries and perform microarray hybridization or next-generation sequencing.

-

-

Data Analysis: For genome-wide data, perform quality control, normalization, and identify differentially methylated regions (DMRs) between this compound treated and control samples.

Conclusion

This compound is a powerful and selective chemical probe for the c-Met receptor tyrosine kinase. Its utility in the field of epigenetics stems from its ability to precisely inhibit the upstream signaling cascades that are known to interact with and regulate the epigenetic machinery. While direct interactions with epigenetic enzymes have not been documented, the use of this compound in well-designed experiments will enable researchers to dissect the intricate connections between c-Met signaling and the epigenetic control of gene expression. This, in turn, may unveil novel therapeutic strategies for cancers and other diseases driven by aberrant c-Met activity. Future studies employing multi-omics approaches in conjunction with this compound treatment are poised to provide a more detailed understanding of the c-Met-epigenome axis.

References

Unlocking the Tumor Microenvironment: A Technical Guide to Targeting IRAK4 with Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix components.[1] The intricate interplay within the TME is now understood to be a critical determinant of tumor progression, metastasis, and response to therapy. A key signaling node that has emerged as a pivotal regulator of the pro-tumoral inflammatory milieu is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3]

IRAK4 is an essential serine/threonine kinase that mediates signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] In many cancers, these pathways are co-opted to drive chronic inflammation, cell survival, and proliferation through the activation of transcription factors like NF-κB. Consequently, IRAK4 has become an attractive therapeutic target in oncology. While small molecule inhibitors of IRAK4 have shown promise, a newer modality, targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), offers a potentially more profound and durable anti-tumor effect. This is because IRAK4 possesses both kinase and scaffolding functions, and degraders can eliminate the entire protein, thus abrogating both activities. This guide provides an in-depth technical overview of the role of IRAK4 in the TME and the application of IRAK4 degraders as a novel therapeutic strategy.

IRAK4 Signaling in the Tumor Microenvironment

IRAK4 is a central component of the Myddosome signaling complex, which assembles upon TLR or IL-1R activation. This initiates a signaling cascade that culminates in the activation of NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines and chemokines. Within the TME, this sustained inflammatory signaling can contribute to:

-

Tumor Cell Proliferation and Survival: Constitutive activation of NF-κB in cancer cells promotes their growth and protects them from apoptosis.

-

Immune Evasion: The chronic inflammatory state can lead to the recruitment and activation of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while promoting T-cell exhaustion.

-

Angiogenesis and Metastasis: Pro-inflammatory cytokines can stimulate the formation of new blood vessels and promote the epithelial-to-mesenchymal transition (EMT), facilitating tumor invasion and metastasis.

-

Chemoresistance: IRAK4 signaling has been implicated in the development of resistance to conventional chemotherapies.

Mechanism of Action: IRAK4 Degraders

IRAK4 degraders, such as the clinical-stage compound KT-474, are heterobifunctional molecules. One end of the molecule binds to IRAK4, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of IRAK4, tagging it for degradation by the proteasome. This approach offers several advantages over traditional inhibition:

-

Complete Target Ablation: Degraders eliminate both the kinase and scaffolding functions of IRAK4.

-

Event-Driven Pharmacology: A single degrader molecule can catalytically induce the degradation of multiple target proteins.

-

Potential for Overcoming Resistance: Degradation may be effective against inhibitor-resistant mutations.

Preclinical Data on Targeting IRAK4 in the Tumor Microenvironment

While clinical development of IRAK4 degraders has initially focused on inflammatory diseases, a growing body of preclinical evidence supports their potential in oncology. Most of the available data in the TME context comes from studies using IRAK4 inhibitors, which provide a strong rationale for the therapeutic potential of IRAK4 degradation.

Impact on Immune Cell Infiltration and Function

Studies in chronic lymphocytic leukemia (CLL) have shown that inhibition of IRAK4 can modulate the tumor-supportive inflammatory environment by reducing cytokine secretion and impacting the activity of myeloid and T cells.

| Parameter | Model | Treatment | Key Findings | Reference |

| Immune Cell Populations | Eµ-TCL1 adoptive transfer mouse model of CLL | IRAK4 inhibitor (ND2158) | Significantly lower number of CD11b+CX3CR1+F4/80+ monocytes (both inflammatory Ly6Chigh and patrolling Ly6Clow subsets). | |

| Cytokine Secretion | Primary CLL cells (in vitro) | IRAK4 inhibitor (ND2158) | Decreased secretion of various pro-inflammatory cytokines upon TLR stimulation. |

Effects on Tumor Growth and Survival

In models of ovarian cancer, targeting the IL-1β/IRAK4 axis has been shown to reduce tumor burden by fostering a less hospitable, anti-tumor inflammatory environment.

| Parameter | Model | Treatment | Key Findings | Reference |

| Tumor Burden | Mesothelium Inflammation/Injury Metastasis (MIM) model of ovarian cancer | IRAK4 inhibitor (UR241-2) | Reduced tumor burden. | |

| Gene Expression | Ovarian cancer model | IRAK4 inhibitor (UR241-2) | Downregulation of extracellular matrix (ECM) genes, upregulation of neutrophil activation genes, reduced cell adhesion and migration. |

Experimental Protocols

Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol provides a framework for the immunophenotyping of immune cells within the TME following treatment with an IRAK4 degrader.

-

Tumor Dissociation:

-

Excise tumors from treated and control animals.

-

Mince the tissue into small pieces in RPMI-1640 medium.

-

Digest the tissue with a cocktail of collagenase D (1 mg/mL), DNase I (0.1 mg/mL), and hyaluronidase (0.1 mg/mL) in RPMI-1640 for 30-60 minutes at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

-

Cell Staining:

-

Resuspend cells in FACS buffer.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain for surface markers using a panel of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, etc.) for 30 minutes at 4°C in the dark.

-

For intracellular cytokine staining, stimulate cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours prior to surface staining. After surface staining, fix and permeabilize the cells using a commercially available kit, followed by staining for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-10).

-

Wash the cells and resuspend in FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify different immune cell populations and their activation status.

-

Immunohistochemical (IHC) Analysis of IRAK4 and TME Markers

This protocol outlines the steps for visualizing the expression and localization of IRAK4 and other markers within the tumor tissue.

-

Tissue Preparation:

-

Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a series of graded ethanol washes and clear with xylene.

-

Embed the tissue in paraffin.

-

Cut 4-5 µm sections and mount on charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene.

-

Rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with the primary antibody (e.g., anti-IRAK4, anti-CD3, anti-F4/80) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate, clear, and mount the slides.

-

Image the slides using a microscope.

-

Quantify the staining intensity and distribution using image analysis software.

-

Visualizations

Caption: IRAK4 signaling pathway in the tumor microenvironment.

Caption: Experimental workflow for studying IRAK4 in the TME.

Conclusion

Targeting IRAK4, particularly through targeted protein degradation, represents a promising strategy to modulate the tumor microenvironment and overcome therapeutic resistance. The ability of IRAK4 degraders to eliminate both the kinase and scaffolding functions of the protein provides a strong rationale for their development in oncology. Further preclinical and clinical investigation is warranted to fully elucidate the impact of IRAK4 degradation on the complex cellular and molecular networks within the TME and to identify patient populations most likely to benefit from this innovative therapeutic approach.

References

- 1. acibademhealthpoint.com [acibademhealthpoint.com]

- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 3. Immunohistochemistry Procedure [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Modulation of BT-474 Cell Proliferation and Migration

Initial Note: This technical guide focuses on the BT-474 human breast cancer cell line. Initial searches for a compound specifically named "BAY-474" did not yield relevant results, suggesting a possible typographical error. The BT-474 cell line is a widely used and well-characterized model for studying the effects of various therapeutic agents on breast cancer cell proliferation and migration.

Introduction

The BT-474 cell line, derived from a solid, invasive ductal carcinoma of the breast, is a cornerstone in breast cancer research. These cells are characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2) and are also positive for estrogen and progesterone receptors. This profile makes them an invaluable in vitro model for luminal B breast cancer, particularly for investigating the efficacy of targeted therapies. This guide provides a comprehensive overview of the effects of various compounds on the proliferation and migration of BT-474 cells, detailing the experimental protocols and underlying signaling pathways.

Data Presentation: Effects on Cell Proliferation and Migration

The following tables summarize the quantitative effects of various therapeutic agents on the proliferation and migration of BT-474 cells.

Table 1: Effects of Therapeutic Agents on BT-474 Cell Proliferation

| Compound | Assay | Endpoint | Result | Citation |

| Lapatinib | WST-1 Assay | IC50 | 0.036 ± 0.0151 µM | [1] |

| Lapatinib | WST-1 Assay | IC50 | 0.046 µmol/L | [2] |

| Lapatinib | QPI | EC50 | ~1.5 µM | [3] |

| Tamoxifen | MTT Assay | IC50 | >10 µg/mL | [4][5] |

| Estradiol | MTT Assay | IC50 | >50 µg/mL | |

| Doxorubicin | Long-term imaging | Growth Arrest | >42.5 nM (for 24h exposure) | |

| Se-Trastuzumab | MTT Assay | IC50 | 3.03 µgSe/well | |

| EHT 1864 | Not Specified | IC50 | Culture dependent | |

| AZD6482 | Not Specified | IC50 | Culture dependent | |

| Maritoclax | Not Specified | IC50 | Culture dependent |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. QPI: Quantitative Phase Imaging.

Table 2: Effects of Therapeutic Agents on BT-474 Cell Migration

| Compound | Assay | Concentration | Effect | Citation |

| Doxorubicin | Transwell Assay | 800 nM | Significantly augmented migration and invasion | |

| Doxorubicin + Rhosin/G04 | Transwell Assay | 800 nM + 50 µM | Abolished doxorubicin-induced migration and invasion | |

| Lapatinib | Not Specified | Not Specified | Significantly reduced migration and invasion | |

| Trastuzumab | Scratch Assay | 10 µg/ml | Inhibition of cell migration |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

BT-474 cells are typically cultured in RPMI-1640 medium or ATCC Hybri-Care Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assays

a) MTT Assay:

-

Seed BT-474 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired duration (e.g., 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

b) WST-1 Assay:

-

Plate BT-474 cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

After the treatment period, add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm. The cell viability is proportional to the absorbance.

Cell Migration and Invasion Assays

a) Transwell Migration Assay (Boyden Chamber):

-

Seed BT-474 cells (e.g., 2 x 10^5 cells/insert) in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free medium.

-

For invasion assays, the membrane is pre-coated with Matrigel.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a specified period (e.g., 48 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

-

Count the migrated cells under a microscope.

b) Wound Healing (Scratch) Assay:

-

Grow BT-474 cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium with the test compound or vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).

-

Quantify the migration by measuring the closure of the wound area over time.

Signaling Pathways and Visualizations

The proliferation and migration of BT-474 cells are regulated by a complex network of signaling pathways, with the HER2 and hormone receptor pathways playing a central role.

HER2 Signaling Pathway

Overexpression of HER2 in BT-474 cells leads to the constitutive activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which drive cell proliferation, survival, and migration. Trastuzumab, a monoclonal antibody, targets the extracellular domain of HER2, inhibiting its signaling. Lapatinib is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of both HER2 and EGFR.

Caption: Simplified HER2 signaling pathway in BT-474 cells and points of inhibition.

RhoA/MLC Signaling Pathway in Doxorubicin-Induced Migration

Treatment of BT-474 cells with doxorubicin has been shown to enhance cell migration and invasion through the activation of the RhoA/MLC (Myosin Light Chain) pathway. RhoA is a small GTPase that, when activated, leads to the phosphorylation of MLC, promoting cell contractility and motility.

Caption: Doxorubicin-induced RhoA/MLC pathway leading to increased cell migration.

Experimental Workflow for Drug Effect Analysis

The general workflow for assessing the impact of a compound on BT-474 cell proliferation and migration involves several key stages, from cell culture to data analysis.

Caption: General experimental workflow for analyzing drug effects on BT-474 cells.

Conclusion

The BT-474 cell line remains a critical tool for preclinical breast cancer research. Understanding the quantitative effects of various compounds on its proliferation and migration, along with the detailed experimental protocols and underlying signaling pathways, is essential for the development of novel and effective therapeutic strategies for HER2-positive breast cancer. This guide provides a foundational overview to aid researchers in designing and interpreting experiments using this important cell line.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiparametric quantitative phase imaging for real-time, single cell, drug screening in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of BAY-474 (KT-474), an IRAK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical animal model study design for BAY-474 (also known as KT-474 or SAR444656), a potent and selective oral degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocols detailed below are based on established methodologies used in the investigation of KT-474's therapeutic potential in inflammatory and autoimmune diseases.

Mechanism of Action

This compound is a heterobifunctional small molecule designed to induce the degradation of IRAK4.[1][2] It achieves this by forming a ternary complex between IRAK4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[1] This mechanism is distinct from kinase inhibitors as it eliminates both the kinase and scaffolding functions of IRAK4, potentially leading to a more profound and sustained anti-inflammatory effect.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of this compound, as well as data from early clinical development for context.

Table 1: In Vitro Potency of this compound

| Cell Line | Parameter | Value (nM) |

| RAW 264.7 | DC₅₀ (IRAK4 Degradation) | 4.0 |

| OCI-LY10 | DC₅₀ (IRAK4 Degradation) | 2 |

| Human PBMCs | DC₅₀ (IRAK4 Degradation) | 2.1 |

Table 2: In Vivo IRAK4 Degradation in Imiquimod-Induced Skin Inflammation Model

| Treatment Group (b.i.d.) | Tissue | IRAK4 Degradation (%) |

| 30 mg/kg this compound | Skin | 60 |

| 100 mg/kg this compound | Skin | 67 |

| 30 mg/kg this compound | Spleen | 63 |

| 100 mg/kg this compound | Spleen | 80 |

Table 3: In Vivo Efficacy in a Mouse Model of Th17-Mediated Multiple Sclerosis

| Treatment Group | Outcome | Result |

| This compound | Clinical Disease Score | Significantly reduced, superior to IRAK4 kinase inhibitor and similar to fingolimod (FTY720) |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing IRAK4 degradation.

Caption: Mechanism of this compound induced IRAK4 degradation.

Experimental Protocols

Detailed methodologies for key preclinical animal models are provided below.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to evaluate the efficacy of this compound in an acute, systemic inflammatory setting driven by a Toll-like receptor 4 (TLR4) agonist.

Experimental Workflow

References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 2. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]

- 3. Imiquimod-induced skin inflammation [bio-protocol.org]

Application Notes and Protocols: BT-474 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BT-474 xenograft model is a pivotal preclinical tool in oncology research, particularly for studying HER2-positive breast cancer. BT-474 is a human breast ductal carcinoma cell line characterized by the overexpression of the human epidermal growth factor receptor 2 (HER2), as well as estrogen (ER) and progesterone (PR) receptors.[1] This makes the BT-474 xenograft an invaluable in vivo platform for evaluating the efficacy of novel therapeutic agents targeting the HER2 signaling pathway, including monoclonal antibodies and targeted therapies.[2]

These application notes provide a detailed protocol for establishing and utilizing the BT-474 xenograft model in immunocompromised mice. The methodology covers cell culture, animal preparation, tumor implantation, and monitoring, as well as data analysis.

Signaling Pathway

The BT-474 cell line is defined by the overexpression of HER2. The diagram below illustrates a simplified HER2 signaling pathway, which is a primary target for therapeutic intervention in HER2-positive breast cancers.

Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.

Experimental Protocols

Cell Culture and Preparation

The BT-474 cell line should be cultured under sterile conditions. It is crucial to ensure the cells are healthy and in the logarithmic growth phase before implantation.

-

Cell Line: Human breast carcinoma BT-474 (HER2+).

-

Culture Medium: RPMI with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin is a commonly used medium.

-

Passaging: Cells should be passaged at least twice after thawing from liquid nitrogen before implantation. Do not use cells that are more than 80% confluent.

-

Harvesting: Trypsinize the cells and collect them in a 50 ml conical tube. Centrifuge at 800 rpm for 4 minutes.[3]

-

Cell Counting: Resuspend the cell pellet in a serum-free medium and perform a cell count using a hemocytometer or an automated cell counter. A trypan blue exclusion test should be performed to ensure high cell viability.

-

Final Preparation: Centrifuge the required number of cells and resuspend the pellet in the appropriate volume of injection medium to achieve the desired final concentration. For the BT-474 model, cells are often mixed with Matrigel. Place the prepared cell suspension on ice to prevent cell settling.

Animal Model

The choice of immunocompromised mouse strain is critical for successful tumor engraftment.

-

Mouse Strain: Female NOD/SCID (Nonobese Diabetic/Severe Combined Immunodeficiency) mice are commonly used. NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are also a robust host for xenografts.

-

Age: Mice should be 6-8 weeks old at the time of implantation.

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Estradiol Supplementation: As BT-474 cells are ER-positive, supplemental estradiol is required for tumor growth. Administer estradiol benzoate (100 µ g/mouse ) via subcutaneous injection twice a week, starting one week prior to cell implantation and continuing throughout the study. Alternatively, estradiol tablets (e.g., 0.36 mg, 90-day release) can be implanted.

Tumor Implantation

The following protocol is for subcutaneous tumor implantation, which is a common method for this model.

-

Anesthesia: Anesthetize the mouse using an appropriate method, such as isoflurane inhalation.

-

Injection Site: The right flank is a typical site for subcutaneous injection. For an orthotopic model, cells can be injected into the mammary fat pad.

-

Injection: Inject 1 x 10⁷ viable BT-474 cells in a volume of 100-200 µL. The cell suspension is typically mixed with Matrigel in a 1:1 ratio.

-

Post-Injection Monitoring: Monitor the animals for recovery from anesthesia and for any immediate adverse reactions.

Tumor Growth Monitoring and Data Collection

Regular monitoring of tumor growth and animal health is essential.

-

Tumor Measurement: Once tumors become palpable, measure their dimensions using digital calipers up to three times a week.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

-

Body Weight: Record the body weight of each animal twice a week to monitor for signs of toxicity.

-

Treatment Initiation: Begin therapeutic interventions when the mean tumor volume reaches a predetermined size, typically between 100-150 mm³.

-

Endpoint: The study may be concluded when the mean tumor volume in the control group reaches a specific size (e.g., 800 mm³) or when individual tumors reach the protocol-defined limit (e.g., 2000 mm³).

-

Data Analysis: The anti-tumor effect can be expressed as the percentage of tumor volume change (ΔVol) or as a T/C ratio (%T/C), which is the mean tumor volume of the treated group divided by the mean tumor volume of the control group, multiplied by 100. A %T/C value of ≤ 42% is often considered indicative of significant anti-tumor activity.

Data Presentation

The following tables summarize key quantitative parameters for the BT-474 xenograft model protocol.

| Parameter | Recommended Value | Source |

| Cell Line | BT-474 (Human Breast Ductal Carcinoma) | |

| Mouse Strain | Female NOD/SCID or NSG | |

| Mouse Age | 6-8 weeks | |

| Number of Cells per Injection | 1 x 10⁷ | |

| Injection Volume | 100 - 200 µL | |

| Injection Matrix | Matrigel (1:1 with cell suspension) | |

| Estradiol Supplementation | 100 µ g/mouse , twice weekly | |

| Tumor Measurement Frequency | 2-3 times per week | |

| Body Weight Measurement Frequency | Twice weekly | |

| Tumor Volume for Treatment Initiation | 100 - 150 mm³ | |

| Study Endpoint (Control Group Mean Tumor Volume) | ~800 mm³ | |

| Individual Tumor Volume Limit | ~2000 mm³ |

Experimental Workflow

The diagram below outlines the major steps in a typical BT-474 xenograft study.

Caption: A step-by-step workflow for a BT-474 xenograft study.

References

BAY-474: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of BAY-474, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, in cell culture experiments. The information is intended to guide researchers in the effective use of this compound for investigating c-Met signaling and its role in various cellular processes, particularly in cancer biology.

Introduction to this compound

This compound is a small molecule inhibitor that targets the enzymatic activity of c-Met (also known as hepatocyte growth factor receptor, HGFR). Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, promoting cell proliferation, survival, migration, and invasion. As a designated chemical probe by the Structural Genomics Consortium (SGC), this compound is a valuable tool for elucidating the biological functions of c-Met.[1][2][3][4]

Mechanism of Action: this compound acts as an ATP-competitive inhibitor of the c-Met kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.

Solubility and Stock Solution Preparation